3-(4-Methoxyphenoxy)benzylamine
Description
3-(4-Methoxyphenoxy)benzylamine is a benzylamine derivative characterized by a methoxyphenoxy substituent at the 3-position of the benzylamine core. Its molecular formula is C₁₄H₁₅NO₂, with a molar mass of 229.27 g/mol and a predicted pKa of 8.98 . The compound is commonly utilized as a synthetic intermediate in pharmaceuticals and materials science. Its hydrochloride salt (CAS 154108-33-5) is commercially available and widely employed in research due to its stability and solubility .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO2/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-9H,10,15H2,1H3 |
InChI Key |
KUDOQUMNVIEJNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The benzylamine scaffold allows for diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:
| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) | Key Applications |
|---|---|---|---|---|---|
| 3-(4-Methoxyphenoxy)benzylamine | 3-(4-Methoxyphenoxy) | C₁₄H₁₅NO₂ | 229.27 | 8.98 | Pharmaceutical intermediates |
| 3-(Benzyloxy)benzylamine hydrochloride | 3-(Benzyloxy) | C₁₄H₁₅NO·HCl | 261.75 | N/A | Organic synthesis |
| 4-(4-Methylphenoxy)benzylamine HCl | 4-(4-Methylphenoxy) | C₁₄H₁₆ClNO | 249.74 | N/A | Polymer chemistry |
| 3-Fluoro-4-methylbenzylamine | 3-Fluoro, 4-methyl | C₈H₁₀FN | 153.17 | N/A | Analgesic agent development |
| 3-(1-Indolinyl)benzylamine | 3-(1-Indolinyl) | C₁₅H₁₆N₂ | 224.31 | N/A | Non-opioid analgesics |
Structural Insights :
Yield Comparison :
- The synthesis of 4-(benzyloxy)-3-phenethoxyphenol (a related compound) achieved a 96% yield using dichloromethane/methanol solvent systems , whereas benzylamine derivatives with electron-withdrawing groups (e.g., nitro) often require harsher conditions and exhibit lower yields .
Physicochemical Properties
- Solubility: The hydrochloride salt of this compound shows improved water solubility compared to non-ionic analogs due to protonation of the amine group .
- Basicity : The pKa of benzylamine (9.35) decreases with electron-withdrawing substituents (e.g., fluoro, nitro) but increases slightly with electron-donating groups like methoxy .
- Thermal Stability: Derivatives with aryl ether linkages (e.g., 4-methoxyphenoxy) exhibit higher decomposition temperatures (~360°C) compared to alkyl-substituted analogs .
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